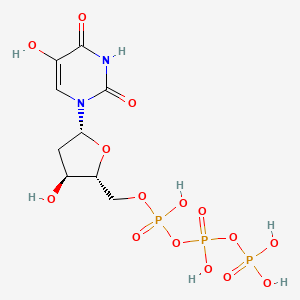

5-Hydroxydeoxyuridine triphosphate

Description

Structure

3D Structure

Properties

CAS No. |

27972-89-0 |

|---|---|

Molecular Formula |

C9H15N2O15P3 |

Molecular Weight |

484.14 g/mol |

IUPAC Name |

[(2R,3S,5R)-3-hydroxy-5-(5-hydroxy-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl [hydroxy(phosphonooxy)phosphoryl] hydrogen phosphate |

InChI |

InChI=1S/C9H15N2O15P3/c12-4-1-7(11-2-5(13)8(14)10-9(11)15)24-6(4)3-23-28(19,20)26-29(21,22)25-27(16,17)18/h2,4,6-7,12-13H,1,3H2,(H,19,20)(H,21,22)(H,10,14,15)(H2,16,17,18)/t4-,6+,7+/m0/s1 |

InChI Key |

RLYLTZXYBNQTOL-UBKIQSJTSA-N |

SMILES |

C1C(C(OC1N2C=C(C(=O)NC2=O)O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |

Canonical SMILES |

C1C(C(OC1N2C=C(C(=O)NC2=O)O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |

Synonyms |

2'-deoxy-5-hydroxyuridine triphosphate 5-hydroxy-2'-deoxyuridine 5'-triphosphate 5-hydroxydeoxyuridine triphosphate 5-OHdUTP |

Origin of Product |

United States |

Methodologies for the Synthesis of 5 Hydroxydeoxyuridine Triphosphate for Mechanistic Investigations

Enzymatic Synthesis Strategies for 5-Hydroxypyrimidine (B18772) Deoxynucleoside Triphosphates

Enzymatic synthesis offers a highly specific and efficient route to produce 5-hydroxypyrimidine deoxynucleoside triphosphates under mild reaction conditions. mdpi.com These methods often employ a "one-pot" cascade of reactions, which can improve yields and simplify purification compared to traditional chemical routes. mdpi.com The general strategy involves the sequential phosphorylation of a starting nucleoside, such as 5-hydroxydeoxyuridine.

The primary pathway for synthesizing nucleoside triphosphates begins with the phosphorylation of the corresponding nucleoside. mdpi.com This process is typically carried out in a series of steps catalyzed by specific kinases:

Initial Phosphorylation: A nucleoside kinase (NK) catalyzes the transfer of a phosphate (B84403) group from a donor, usually adenosine (B11128) triphosphate (ATP), to the 5'-hydroxyl group of the deoxynucleoside (e.g., 5-hydroxydeoxyuridine) to form the corresponding deoxynucleoside monophosphate (dNMP). nih.govneb.com

Second Phosphorylation: A nucleoside monophosphate kinase (NMPK) then converts the dNMP into a deoxynucleoside diphosphate (B83284) (dNDP). NMPKs are generally more specific to the nucleobase than NKs. mdpi.com

Final Phosphorylation: Finally, a nucleoside diphosphate kinase (NDPK) catalyzes the formation of the deoxynucleoside triphosphate (dNTP) from the dNDP. NDPKs exhibit broad substrate specificity, accepting a wide range of modified nucleobases. mdpi.com

To drive these reactions to completion, an ATP regeneration system is often coupled with the synthesis. nih.gov This system continuously replenishes the ATP consumed during the phosphorylation steps, making the process more cost-effective. Enzymes like acetate (B1210297) kinase or pyruvate (B1213749) kinase are commonly used for this purpose. mdpi.comnih.gov

Research has demonstrated the feasibility of these enzymatic cascades for various modified nucleosides. For instance, studies have successfully synthesized natural 5'-NTPs and their base-modified variants with yields ranging from 8% to 72% using nucleoside kinases and polyphosphate kinases. mdpi.com Another approach utilized recombinant E. coli cells displaying nucleotide kinases on their surface to efficiently synthesize dNTPs, achieving a conversion rate of 91% for deoxythymidine-5'-triphosphate (B1670264) (dTTP). nih.gov Such whole-cell biocatalyst systems can be reused multiple times, enhancing their practical utility. nih.gov

| Enzyme Class | Role in Synthesis | Common Phosphate Donor |

| Nucleoside Kinase (NK) | Nucleoside → Nucleoside Monophosphate | ATP |

| Nucleoside Monophosphate Kinase (NMPK) | Nucleoside Monophosphate → Nucleoside Diphosphate | ATP |

| Nucleoside Diphosphate Kinase (NDPK) | Nucleoside Diphosphate → Nucleoside Triphosphate | ATP |

| Acetate/Pyruvate Kinase | ATP Regeneration | Acetyl phosphate/Phosphoenolpyruvate |

Chemical Synthesis Routes of Modified Deoxyuridine Triphosphate Analogs for Research

Chemical synthesis provides a versatile alternative for producing modified deoxyuridine triphosphate analogs, including 5-OH-dUTP. These methods are particularly useful when enzymatic routes are inefficient or when the starting nucleoside is not a substrate for available kinases. The general approach involves the chemical phosphorylation of the 5'-hydroxyl group of the corresponding nucleoside.

A prevalent method for the triphosphorylation of nucleosides is the Yoshikawa procedure . This one-pot reaction typically uses phosphoryl chloride (POCl₃) as the phosphorylating agent in a trialkyl phosphate solvent. rsc.orgacs.org The 5'-hydroxyl group of the nucleoside is sufficiently more reactive than the 3'-hydroxyl group, often making protection of the latter unnecessary. acs.org After the initial phosphorylation, the intermediate is treated with a pyrophosphate salt to form the triphosphate, which is then isolated. acs.org Researchers have optimized this methodology to reduce side-products and make it compatible with labile functional groups attached to the nucleobase. rsc.org

Another widely used chemical phosphorylation technique is the Ludwig-Eckstein method . This approach involves reacting the nucleoside with 2-chloro-4H-1,3,2-benzodioxaphosphorin-4-one, followed by oxidation and reaction with pyrophosphate. nih.gov This method has been successfully applied to the synthesis of various C5-modified dUTP analogs. nih.gov

The synthesis of many dUTP analogs often begins with a C5-modified 2'-deoxyuridine, such as 5-iodo-2'-deoxyuridine. This precursor allows for the introduction of various functional groups at the 5-position via palladium-catalyzed cross-coupling reactions, like the Sonogashira coupling. rsc.orgmdpi.com Once the desired modification is in place, the nucleoside is converted to the triphosphate using one of the chemical methods described above. rsc.orgnih.gov

| Synthesis Method | Key Reagents | Typical Application |

| Yoshikawa Procedure | Phosphoryl chloride (POCl₃), Pyrophosphate | General triphosphorylation of nucleosides. rsc.orgacs.org |

| Ludwig-Eckstein Method | 2-chloro-4H-1,3,2-benzodioxaphosphorin-4-one, Pyrophosphate | Phosphorylation of nucleosides, including those with C5-modifications. nih.gov |

| Solid-Phase Synthesis | H-phosphonate chemistry on a solid support | Automated synthesis of 5'-triphosphate oligonucleotides. nih.gov |

Analytical Approaches for the Characterization of Synthesized 5-Hydroxydeoxyuridine Triphosphate (focus on research methodologies, not specific intrinsic compound attributes)

The characterization of newly synthesized this compound is a critical step to confirm its identity, purity, and concentration before use in mechanistic studies. Analytical procedures are chosen based on their ability to provide detailed structural and quantitative information. The development of these procedures often follows a systematic approach to ensure they are fit for their intended purpose. europa.euich.org

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the purification and analysis of synthesized dNTPs. nih.govmdpi.com

Reverse-Phase (RP-HPLC): This is commonly used for purification and purity assessment. nih.govmdpi.com A C18 column is often employed with a mobile phase consisting of an aqueous buffer (e.g., triethylammonium (B8662869) bicarbonate, TEAB) and an organic modifier like acetonitrile (B52724) or methanol. mdpi.comoup.com By running a gradient of the organic solvent, compounds are separated based on their hydrophobicity. The retention time of the synthesized compound is compared to a known standard if available.

Ion-Exchange Chromatography: This method separates molecules based on their net charge and is particularly effective for purifying triphosphates from monophosphate and diphosphate precursors and byproducts. acs.org

Mass Spectrometry (MS) provides precise mass information, which is essential for confirming the molecular identity of the synthesized 5-OH-dUTP.

Electrospray Ionization (ESI-MS): This is a soft ionization technique well-suited for analyzing polar and thermally labile molecules like nucleotides. It is often coupled with HPLC (LC-MS) to provide mass information for each separated peak. nih.gov The observed mass-to-charge ratio (m/z) is compared to the calculated theoretical mass of the target compound to confirm its identity. neb.comnih.gov High-resolution mass spectrometry (HRMS) can provide highly accurate mass data, further solidifying the structural assignment. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy offers detailed structural information.

¹H, ¹³C, and ³¹P NMR: These NMR techniques are used to elucidate the complete structure of the synthesized nucleotide. ³¹P NMR is particularly valuable as it can distinguish between the alpha, beta, and gamma phosphates of the triphosphate chain, confirming successful phosphorylation. rsc.org

The development of these analytical methods is guided by an Analytical Target Profile (ATP) , which defines the requirements for the procedure, including aspects like specificity, accuracy, and precision. europa.euich.org The robustness of the analytical procedure is also evaluated by deliberately varying parameters (e.g., pH, mobile phase composition) to ensure its performance remains reliable under normal use. ich.org

| Analytical Technique | Information Provided | Research Application |

| Reverse-Phase HPLC (RP-HPLC) | Purity, Retention Time, Quantification | Purification of the final product and assessment of purity. nih.govmdpi.com |

| Mass Spectrometry (MS/ESI-MS) | Molecular Weight Confirmation | Verification of the chemical identity of the synthesized compound. rsc.orgnih.gov |

| ³¹P NMR Spectroscopy | Phosphate Chain Confirmation | Confirmation of the triphosphate moiety and its structure. rsc.org |

Mechanisms of 5 Hydroxydeoxyuridine Triphosphate Incorporation into Dna

Substrate Specificity and Efficiency of DNA Polymerases for 5-Hydroxydeoxyuridine Triphosphate

The incorporation of modified nucleotides, such as this compound (5-OHdUTP), into DNA is a critical area of study for understanding the consequences of oxidative stress and the fidelity of DNA replication. The efficiency and specificity of this incorporation are largely dictated by the DNA polymerase involved.

Comparative Kinetics with Canonical Deoxynucleoside Triphosphates during DNA Synthesis

The kinetic parameters of 5-OHdUTP incorporation reveal how efficiently it can compete with and be substituted for the canonical deoxynucleoside triphosphate, deoxythymidine triphosphate (dTTP), during DNA synthesis. Studies utilizing the exonuclease-free Klenow fragment of Escherichia coli DNA polymerase I provide quantitative insights into this process.

One study found that the relative efficiency of incorporation of 5-OHdUTP compared to dTTP by the exonuclease-free Klenow fragment was 0.71. nih.gov This indicates that 5-OHdUTP is a relatively good substrate for this polymerase, being incorporated with an efficiency that is 71% of that for the natural nucleotide, dTTP.

Kinetic Parameters for the Incorporation of 5-OHdUTP and dTTP by Exonuclease-Free Klenow Fragment

| dNTP | Apparent Km (μM) | Apparent Vmax (relative units) | Vmax/Km | Relative Efficiency |

|---|---|---|---|---|

| dTTP | 2.4 | 3.4 | 1.0 | 1.0 |

| 5-OHdUTP | 3.1 | 2.4 | 0.71 | 0.71 |

Relative Incorporation Efficiencies Against 8-Oxopurine Deoxynucleoside Triphosphates

Oxidative damage to DNA precursors can generate a variety of modified nucleotides, including 5-hydroxypyrimidines and 8-oxopurines. Comparing the incorporation efficiencies of these different oxidized nucleotides provides insight into their relative potential to be incorporated into the genome.

Studies have demonstrated that 5-hydroxypyrimidine (B18772) deoxynucleoside triphosphates, including 5-OHdUTP and 5-hydroxydeoxycytosine triphosphate (5-OHdCTP), are more efficient substrates for the exonuclease-free Klenow fragment of E. coli DNA polymerase I than 8-oxopurine deoxynucleoside triphosphates, such as 8-oxodeoxyguanosine triphosphate (8-oxodGTP) and 8-oxodeoxyadenosine triphosphate (8-oxodATP). nih.govnih.gov Specifically, 5-OHdUTP was found to be a significantly better substrate than 8-oxodGTP. nih.gov This suggests that under conditions of oxidative stress where both types of damaged precursors are present, the incorporation of 5-hydroxypyrimidines may be more frequent.

Influence of DNA Polymerase Fidelity and Proofreading Activity on this compound Incorporation

The fidelity of DNA polymerases is a crucial factor in preventing the incorporation of incorrect or modified nucleotides. High-fidelity polymerases possess a 3'→5' exonuclease activity, also known as proofreading, which can remove misincorporated nucleotides. nih.govnih.gov

When a nucleotide analog like 5-OHdUTP is present in the precursor pool, the fidelity of the DNA polymerase will influence its initial incorporation. A polymerase with high nucleotide selectivity will be more likely to discriminate against 5-OHdUTP in favor of the canonical dTTP.

Template Directing Properties and Mispairing Potential during DNA Replication

Once incorporated into the DNA template strand, 5-hydroxyuracil (B1221707) can influence the fidelity of subsequent rounds of DNA replication. The base-pairing properties of 5-hydroxyuracil can be ambiguous, leading to the potential for misincorporation of incorrect nucleotides by DNA polymerases.

While 5-hydroxyuracil is an analog of thymine (B56734) and would be expected to pair with adenine (B156593), the presence of the 5-hydroxyl group can alter its hydrogen bonding potential. This can lead to mispairing with other bases, such as guanine (B1146940). The potential for mispairing is a significant factor in the mutagenic potential of this lesion.

Studies have shown that related oxidized pyrimidine (B1678525) precursors, such as 5-hydroxydeoxycytosine triphosphate (5-OHdCTP), can mispair with deoxyadenosine (dA) in the template strand, albeit with lower efficiency than some 8-oxopurines. nih.govnih.gov While specific mispairing frequencies for 5-hydroxyuracil during replication are a subject of ongoing research, the structural modification at the 5-position raises the possibility of non-canonical base pairing.

Interactions with RNA Polymerases and RNA Synthesis (where applicable to deoxynucleotide analogs)

The presence of modified deoxynucleotides within a DNA template can also affect the process of transcription by RNA polymerases. While RNA polymerases synthesize RNA using ribonucleoside triphosphates (rNTPs) as substrates, the fidelity and efficiency of transcription can be influenced by the chemical nature of the DNA template.

Research on DNA templates where thymine is replaced by a closely related analog, 5-(hydroxymethyl)uracil (5HmUra), has shown that this modification is not detrimental to transcription. In fact, DNA from the Bacillus subtilis phage SPO-1, which naturally contains 5HmUra instead of thymine, served as a superior template for E. coli RNA polymerase compared to control DNAs containing thymine. nih.gov This suggests that the presence of a hydroxyl group at the 5-position of uracil (B121893) in the DNA template does not inhibit and may even enhance transcription by certain RNA polymerases.

While this study examined 5-hydroxymethyluracil in the template and not the direct incorporation of 5-OHdUTP by RNA polymerase, it provides insight into how the transcriptional machinery interacts with DNA containing this type of modification. It suggests that the presence of 5-hydroxyuracil in a DNA strand would likely be permissive for transcription.

Enzymatic Processing and Interactions of 5 Hydroxydeoxyuridine Triphosphate in Cellular Pathways

Effects on DNA Polymerase Catalysis during DNA Elongation

The incorporation of nucleotides into a growing DNA strand is catalyzed by DNA polymerases. wikipedia.org These enzymes exhibit a high degree of selectivity to ensure the correct nucleotide is added opposite its template base. nih.gov However, modified nucleotides like 5-OH-dUTP can be mistakenly utilized by these enzymes, leading to potential mutations and genome instability.

Impact on DNA Synthesis Processivity and Fidelity

The presence of 5-OH-dUTP can significantly affect the efficiency and accuracy of DNA synthesis. Processivity, the ability of a polymerase to catalyze consecutive nucleotide incorporations without dissociating from the template, can be compromised. youtube.com Studies have shown that 5-hydroxypyrimidine (B18772) deoxynucleoside triphosphates, including 5-OH-dUTP, are more readily incorporated into DNA by certain polymerases, such as the exonuclease-free Klenow fragment of E. coli DNA polymerase I, than some other oxidized purine (B94841) nucleotides. nih.gov

Table 1: Comparative Incorporation of Modified Nucleotides by Exonuclease-Free Klenow Fragment

| Nucleotide | Relative Incorporation Efficiency | Potential Mispairing |

| 5-OH-dUTP | High | Can mispair with dA nih.gov |

| 5-OH-dCTP | High | Can mispair with dA nih.gov |

| 8-oxo-dGTP | Lower than 5-hydroxypyrimidines nih.gov | - |

| 8-oxo-dATP | Lower than 5-hydroxypyrimidines nih.gov | - |

This table is based on findings that 5-hydroxypyrimidine deoxynucleoside triphosphates are more efficient substrates for the exonuclease-free Klenow fragment of E. coli DNA polymerase I compared to 8-oxopurine deoxynucleoside triphosphates. nih.gov

Competitive Inhibitory Mechanisms against Deoxythymidine Triphosphate

5-OH-dUTP is a structural analog of deoxythymidine triphosphate (dTTP), one of the four canonical dNTPs. medchemexpress.comnih.gov Due to this structural similarity, 5-OH-dUTP can act as a competitive inhibitor of dTTP for the active site of DNA polymerases. During DNA replication, the polymerase selects the incoming dNTP from the surrounding nucleotide pool. The presence of 5-OH-dUTP creates a competitive environment where it can be incorporated in place of dTTP. The relative concentrations of 5-OH-dUTP and dTTP, as well as the specific kinetic parameters of the DNA polymerase for each nucleotide, will determine the frequency of this misincorporation.

Role of Nucleotide Pool Sanitizing Enzymes in Detoxification of 5-Hydroxypyrimidine Deoxynucleoside Triphosphates

To mitigate the deleterious effects of modified nucleotides, cells have evolved sophisticated "sanitizing" enzymes that cleanse the dNTP pool. These enzymes hydrolyze aberrant nucleotides, preventing their incorporation into DNA.

One of the key enzymes in this process is deoxyuridine 5'-triphosphate nucleotidohydrolase (dUTPase). nih.govuniprot.org The primary role of dUTPase is to hydrolyze dUTP to dUMP and pyrophosphate, thereby preventing uracil (B121893) from being incorporated into DNA. nih.govnih.gov Given its activity on dUTP, it is plausible that dUTPase also plays a role in the detoxification of 5-OH-dUTP, although the specific efficiency of this reaction requires further investigation. By maintaining a low dUTP:dTTP ratio, dUTPase is crucial for genome integrity. nih.gov

Another critical nucleotide pool sanitizing enzyme is MutT homolog 1 (MTH1). frontiersin.orgnih.gov MTH1 functions to hydrolyze oxidized purine deoxynucleoside triphosphates, such as 8-oxo-dGTP and 2-OH-dATP, preventing their incorporation into DNA. frontiersin.orgresearchgate.net This action is vital for preventing mutations and cell death that can result from oxidative stress. nih.gov While MTH1's primary substrates are oxidized purines, the existence of such sanitizing mechanisms highlights the cellular importance of removing modified nucleotides from the precursor pool. The presence of 5-hydroxypyrimidines in cellular DNA suggests that mechanisms must exist to remove them from the dNTP pool to prevent their accumulation. nih.gov

Enzymatic Regulation of Deoxynucleotide Triphosphate Pool Composition

The maintenance of a balanced and high-fidelity dNTP pool is a result of complex regulatory networks that control both the synthesis and degradation of these precursors. researchgate.netnih.gov The accuracy of DNA replication is highly dependent on the relative concentrations of the four canonical dNTPs. nih.gov Imbalances in these pools can lead to increased mutation rates.

The synthesis of dNTPs is primarily carried out by ribonucleotide reductase (RNR), an enzyme that is tightly regulated throughout the cell cycle. researchgate.net Conversely, enzymes like sterile alpha motif and HD-domain containing protein 1 (SAMHD1) contribute to the degradation of dNTPs, helping to keep their levels low outside of the DNA synthesis phase (S phase). researchgate.netnih.gov This controlled degradation is a key aspect of regulating dNTP pool sizes. nih.gov The presence of modified nucleotides like 5-OH-dUTP adds another layer of complexity to this regulation. The cell must not only maintain the correct ratios of canonical dNTPs but also efficiently identify and eliminate aberrant precursors to safeguard the genome.

Genomic Instability and Mutagenesis Attributed to 5 Hydroxydeoxyuridine Triphosphate

Molecular Mechanisms of Mutagenesis Stemming from 5-Hydroxydeoxyuridine Monophosphate Incorporation into DNA

The incorporation of 5-OH-dUMP into the DNA helix is a critical event that can lead to mutations through several molecular mechanisms. This altered base can cause disruptions in the normal base-pairing rules and lead to specific types of mutations during DNA replication.

Once incorporated into the DNA, 5-hydroxyuracil (B1221707) (5-OHU), the base component of 5-OH-dUMP, exhibits ambiguous base-pairing properties. nih.gov While it can form a standard Watson-Crick-like base pair with adenine (B156593), it also has the potential to mispair with other bases, most notably guanine (B1146940). nih.govnih.gov This ambiguity arises from the chemical structure of 5-OHU, which allows for the formation of stable, non-canonical base pairs without causing significant distortion to the DNA double helix. nih.gov

Theoretical calculations and experimental data from thermal melting studies of DNA duplexes have shown that guanine can form a surprisingly stable pair with 5-OHU. nih.gov This pairing, while not a standard Watson-Crick interaction, is energetically favorable and can be accommodated within the DNA structure. nih.gov The ability of 5-OHU to pair with both adenine and guanine creates a point of confusion for the DNA replication machinery, setting the stage for mutagenesis. nih.govnih.gov Additionally, while less frequent, interactions with thymine (B56734) are also possible, though a pyrimidine-pyrimidine pairing would likely cause more significant helical distortion. nih.gov

The ambiguous base pairing of 5-OH-dUMP directly leads to specific types of mutations during DNA replication. A transition is a point mutation that changes a purine (B94841) nucleotide to another purine (A ↔ G) or a pyrimidine (B1678525) nucleotide to another pyrimidine (C ↔ T). youtube.comyoutube.com A transversion , on the other hand, is a mutation where a purine is replaced by a pyrimidine, or vice versa (A/G ↔ C/T). wikipedia.org

The incorporation of 5-OH-dUMP, which arises from the oxidation of deoxycytidine, is a primary source of G:C to A:T transition mutations. nih.gov When 5-OHU is formed from cytosine, if it pairs with adenine during the next round of replication, a G:C to A:T transition will be fixed in the subsequent generation of DNA. nih.gov This is considered a major pathway for mutations arising from oxidative damage. nih.gov

Consequences of 5-Hydroxydeoxyuridine Monophosphate Persistence for Subsequent Rounds of DNA Replication

The persistence of 5-OH-dUMP in the DNA template has significant consequences for the fidelity of subsequent rounds of DNA replication. If the lesion is not repaired, it will continue to act as a template for DNA polymerases. During replication, various DNA polymerases can incorporate different bases opposite the 5-OHU residue. Studies have shown that DNA polymerases can insert adenine, guanine, and even thymine opposite 5-OHU, while the incorporation of cytosine is the least likely. nih.gov

Comparative Mutagenic Potential with Other Oxidized Deoxynucleotides in Cellular Systems

The mutagenic potential of 5-hydroxydeoxyuridine triphosphate is significant when compared to other oxidized deoxynucleotides. Research has demonstrated that 5-OHdUTP and its counterpart, 5-hydroxydeoxycytosine triphosphate (5-OHdCTP), are more efficiently incorporated into DNA by certain DNA polymerases, such as the exonuclease-free Klenow fragment of E. coli DNA polymerase I, than the well-studied oxidized purine, 8-oxodeoxyguanosine triphosphate (8-oxodGTP). nih.gov This suggests that under conditions of oxidative stress, the pyrimidine derivatives may be incorporated into the genome at a higher frequency.

While 8-oxodGTP is known to cause G to T transversions, the primary mutagenic outcome of 5-OH-dUMP is the G:C to A:T transition. nih.govwikipedia.org The cellular pools of 5-hydroxypyrimidines are found in amounts comparable to 8-oxopurines, highlighting their potential as significant contributors to spontaneous mutagenesis. nih.gov The cell possesses defense mechanisms, such as the MTH1, MTH2, and NUDT5 proteins in humans, which act to sanitize the nucleotide pool by degrading oxidized dNTPs like 8-OH-dGTP, thereby preventing their incorporation into DNA and subsequent mutagenesis. nih.gov The efficient incorporation of 5-OHdUTP underscores the importance of such sanitizing enzymes in maintaining genomic stability. nih.gov

Below is an interactive data table summarizing the base pairing and mutational outcomes of 5-hydroxyuracil.

| Feature | Description | Reference |

| Ambiguous Base Pairing | 5-hydroxyuracil (5-OHU) can form stable base pairs with both adenine (A) and guanine (G). | nih.govnih.gov |

| Primary Mutational Signature | Leads to G:C to A:T transition mutations when 5-OHU, derived from cytosine, pairs with adenine during DNA replication. | nih.gov |

| Incorporation Efficiency | This compound (5-OHdUTP) is more efficiently incorporated into DNA by some polymerases than 8-oxodGTP. | nih.gov |

| Polymerase Insertion | During replication, DNA polymerases can insert A, G, or T opposite a 5-OHU lesion. | nih.gov |

Cellular Dna Repair Pathways Addressing 5 Hydroxypyrimidine Lesions

Oxidative stress from endogenous and exogenous sources constantly threatens the integrity of the genome. A common form of DNA damage is the oxidation of pyrimidine (B1678525) bases, leading to the formation of lesions such as 5-hydroxyuracil (B1221707). The presence of 5-hydroxyuracil in DNA, arising from the oxidation of cytosine or thymine (B56734), or the incorporation of the corresponding oxidized nucleotide precursor, 5-hydroxydeoxyuridine triphosphate (5-OH-dUTP), can disrupt normal cellular processes and lead to mutations. To counteract this, cells have evolved sophisticated repair mechanisms to identify and remove these lesions from both DNA and the deoxynucleotide (dNTP) pool.

Biological Implications of 5 Hydroxydeoxyuridine Triphosphate Within Cellular Physiology

Contribution to Cellular Oxidative Stress Response and Redox Homeostasis

The formation of 5-OHdUTP is a direct consequence of oxidative stress, a state where the production of ROS overwhelms the cell's antioxidant defense mechanisms. nih.govmdpi.com These highly reactive molecules can attack the pyrimidine (B1678525) ring of deoxyuridine triphosphate, leading to the hydroxylation at the C5 position. Therefore, the presence of 5-OHdUTP in the nucleotide pool is an indicator of an ongoing pro-oxidant condition within the cell. nih.gov

Cellular redox homeostasis is maintained by a delicate balance between oxidant generation and elimination. mdpi.com The cell possesses sophisticated mechanisms to counteract the deleterious effects of oxidized precursors. A primary line of defense is the sanitation of the nucleotide pool by specialized enzymes that recognize and degrade damaged dNTPs, preventing their incorporation into DNA. nih.govnih.gov For instance, the MutT protein (and its human homolog, MTH1) hydrolyzes oxidized purine (B94841) nucleotides like 8-oxo-dGTP. nih.govnih.govresearchgate.net Similarly, dUTPase plays a crucial role by hydrolyzing dUTP to prevent uracil (B121893) incorporation into DNA, a process that, if unchecked, leads to DNA fragmentation and cell death. uniprot.orgwikipedia.orgnih.gov While specific enzymes that exclusively target 5-OHdUTP are not as extensively characterized as those for 8-oxo-dGTP, the existence of these sanitation pathways for other damaged nucleotides suggests that cells have evolved mechanisms to minimize the impact of oxidized pyrimidine triphosphates to maintain the fidelity of the genetic material. nih.govnih.gov

Influence on High-Fidelity DNA Replication and Gene Transcription

The accuracy of DNA replication and transcription relies on the precise selection of the correct nucleoside triphosphate substrate by DNA and RNA polymerases, respectively. pressbooks.pub The presence of 5-OHdUTP in the nucleotide pool poses a direct threat to this fidelity. Research has demonstrated that 5-OHdUTP is a substrate for DNA polymerases and can be incorporated into a growing DNA strand. nih.govnih.govoup.com

Studies utilizing the Klenow fragment of Escherichia coli DNA polymerase I, which lacks proofreading activity, have revealed that 5-OHdUTP is incorporated into DNA with significant efficiency. nih.govnih.gov Remarkably, the efficiency of its incorporation can be even greater than that of the well-studied oxidized purine, 8-oxodeoxyguanosine triphosphate (8-oxodGTP). nih.govnih.govoup.com This high potential for incorporation means that during periods of oxidative stress, there is a significant likelihood of this damaged base being added to the genome.

| Oxidized Nucleotide | Relative Incorporation Efficiency by DNA Pol I (Klenow fragment) |

| 5-Hydroxydeoxyuridine triphosphate (5-OHdUTP) | More efficient substrate than 8-oxodGTP nih.govoup.com |

| 5-Hydroxydeoxycytosine triphosphate (5-OHdCTP) | More efficient substrate than 8-oxodGTP nih.govoup.com |

| 8-oxodeoxyguanosine triphosphate (8-oxodGTP) | Less efficient substrate than 5-hydroxypyrimidines nih.govoup.com |

| 8-oxodeoxyadenosine triphosphate (8-oxodATP) | Much less efficient substrate oup.com |

This table summarizes the relative efficiency with which DNA polymerase I Klenow fragment incorporates different oxidized deoxynucleoside triphosphates.

The incorporation of oxidized precursors is not limited to DNA replication. The presence of oxidized ribonucleotides, such as 8-oxo-GTP, can lead to errors during gene transcription. nih.gov The MutT protein has been shown to hydrolyze 8-oxo-rGTP to prevent its incorporation into RNA, highlighting the importance of maintaining a clean ribonucleotide pool for transcriptional fidelity. nih.gov By analogy, the presence of 5-hydroxyuridine (B57132) triphosphate (the ribonucleoside form) could similarly compromise the accuracy of transcription, leading to the synthesis of aberrant proteins and cellular dysfunction.

Correlation with Cellular Phenotypes Associated with Genomic Instability and DNA Damage Accumulation

The enzymatic incorporation of 5-OHdUTP into the DNA backbone represents a form of DNA damage. nih.govnih.gov This initial lesion can lead to further mutations in subsequent rounds of DNA replication, as the modified base may not be correctly read by the replication machinery. This process directly contributes to an increased mutation rate and fosters genomic instability, a hallmark of many cancers. mdpi.comyoutube.com The accumulation of such damage can trigger cellular responses like cell cycle arrest or, if the damage is too extensive, apoptosis. mdpi.comnih.gov

The consequences of having oxidized precursors are particularly severe in cells with compromised DNA repair or nucleotide pool sanitation mechanisms. researchgate.net For example, cells deficient in mismatch repair (MMR) exhibit a mutator phenotype that is significantly worsened by the presence of oxidized dNTPs. researchgate.net The expression of the hMTH1 protein, which sanitizes the oxidized purine nucleotide pool, can restore the mutation rate in these deficient cells to near-normal levels. researchgate.net This demonstrates that the oxidized dNTP pool is a significant source of genetic instability. researchgate.net The failure to hydrolyze precursors like 5-OHdUTP allows them to be incorporated into DNA, creating lesions that, if not properly repaired, lead to the types of genomic alterations and chromosomal aberrations associated with cancer development. youtube.com

| Precursor | Cellular Consequence of Incorporation | Primary Defense Mechanism |

| 8-oxodeoxyguanosine triphosphate (8-oxo-dGTP) | Can mispair with adenine (B156593), leading to G-to-T transversions. trilinkbiotech.comnih.gov | Hydrolysis by MutT/MTH1 enzymes. nih.govnih.gov |

| deoxyuridine triphosphate (dUTP) | Leads to uracil in DNA, activating futile repair cycles, DNA fragmentation, and cell death. nih.gov | Hydrolysis by dUTPase. uniprot.orgnih.gov |

| This compound (5-OHdUTP) | Incorporation into DNA, creating a lesion that can lead to mutations and genomic instability. nih.govnih.gov | Likely hydrolysis by sanitation enzymes; removal from DNA by repair pathways. nih.govnih.gov |

This table outlines the cellular impact of incorporating common non-canonical deoxynucleoside triphosphates and the primary enzymatic defenses against them.

Q & A

Q. Methodology :

Primer Extension Assays : Incorporate 5-OHdUTP into synthetic DNA templates using DNA polymerases (e.g., Klenow exo⁻).

Sanger Sequencing : Identify mispairing events (e.g., dA vs. canonical dA:dT pairing) .

Bacterial Mutation Assays : Transfer replicated DNA into E. coli and quantify mutation frequencies via LacZα-complementation.

Basic: Which analytical methods are recommended for quantifying 5-OHdUTP in enzymatic reactions?

- HPLC-UV : Use a C18 column with a phosphate buffer gradient (detection at 260 nm).

- LC-MS/MS : Employ MRM transitions for precise quantification (e.g., m/z 504 → 159 for fragmentation) .

Calibrate with synthetic 5-OHdUTP standards of known concentration.

Advanced: How can discrepancies in reported incorporation efficiencies across polymerases be resolved?

Q. Key Strategies :

- Enzyme Purity : Use commercial high-fidelity polymerases (e.g., Thermo Fisher) with certificates of analysis.

- Buffer Standardization : Control Mg²⁺ concentration (1–10 mM) and pH (7.5–8.5).

- Template Design : Use homopolymeric templates (e.g., poly(dA)) to minimize sequence bias .

Basic: What are the best practices for storing 5-OHdUTP to ensure stability?

- Temperature : Store lyophilized powder at –20°C; reconstitute in 10 mM Tris-HCl (pH 7.0).

- Avoid Freeze-Thaw : Aliquot solutions to minimize degradation.

- Long-Term Stability : Monitor via UV absorbance (260 nm) over 6–12 months .

Advanced: What enzymatic pathways excise 5-OHdUTP from DNA, and how can their activity be measured?

Q. Repair Mechanisms :

- DNA Glycosylases : Human NEIL1/2 recognize 5-OHdUTP. Assay via cleavage of fluorescently labeled oligonucleotides.

- Exonuclease Assays : Track excision using -labeled DNA and PAGE analysis .

Experimental Design : Compare repair kinetics in wild-type vs. glycosylase-deficient cell extracts.

Basic: How can researchers validate the purity of synthesized 5-OHdUTP?

- NMR Spectroscopy : Confirm structure via / chemical shifts.

- Enzymatic Assays : Test incorporation into DNA using a standardized polymerase reaction .

Advanced: What role does 5-OHdUTP play in studying oxidative stress-induced DNA damage?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.